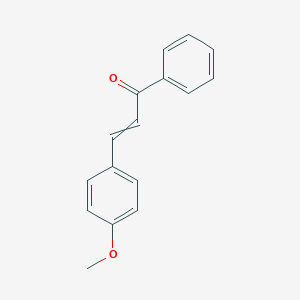

4-Methoxychalcon

Übersicht

Beschreibung

4-Methoxychalcone is a chalcone derivative, a type of flavonoid compound. Chalcones are known for their diverse pharmacological properties, including anti-tumor, anti-inflammatory, and antioxidant activities . 4-Methoxychalcone, specifically, has shown potential in enhancing the differentiation of preadipocytes and inducing adipogenic genes .

Wissenschaftliche Forschungsanwendungen

Biologie: Untersucht wird seine Rolle bei der Adipozytendifferenzierung und der Regulation adipogener Gene.

Medizin: Untersucht werden seine Antitumor-, Entzündungshemmende und Antidiabetische Wirkungen.

Industrie: Verwendung bei der Entwicklung neuer Pharmazeutika und als potenzieller Acetylcholinesterase-Inhibitor.

5. Wirkmechanismus

4-Methoxychalcon entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege:

PPARγ-Aktivierung: Es aktiviert den Peroxisomen-Proliferator-aktivierten Rezeptor Gamma (PPARγ), der die Adipozytendifferenzierung und die Insulinsensitivität reguliert.

Nrf2/ARE-Signalweg-Inhibition: In Krebszellen hemmt es den Nrf2/ARE-vermittelten Abwehrmechanismus, verstärkt den oxidativen Stress und die Zytotoxizität.

α-Glucosidase-Inhibition: Zeigt antidiabetische Aktivität, indem es das Enzym α-Glucosidase hemmt und den Blutzuckerspiegel senkt.

Wirkmechanismus

Target of Action

The primary target of 4-Methoxychalcone is PPARγ (Peroxisome proliferator-activated receptor gamma) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis .

Mode of Action

4-Methoxychalcone interacts with its target, PPARγ, by activating it . This activation leads to the regulation of adipocyte differentiation and the modulation of the expression and secretion of various adipokines in adipose tissue . Adipokines are proteins that are involved in insulin sensitivity .

Biochemical Pathways

The activation of PPARγ by 4-Methoxychalcone affects the adipogenesis pathway . This pathway is responsible for the differentiation of preadipocytes into mature adipocytes . The activation of PPARγ leads to an increase in the expression of adipogenic genes during adipocyte differentiation . These genes include PPARγ itself, aP2, FAS, adiponectin, and GluT 4 .

Pharmacokinetics

It is known that the bioavailability of chalcones can be hindered by their high liposolubility, which reduces their absorption .

Result of Action

The activation of PPARγ by 4-Methoxychalcone results in the regulation of adipocyte differentiation and the modulation of the expression and secretion of various adipokines in adipose tissue . This can lead to improved insulin sensitivity .

Action Environment

The action of 4-Methoxychalcone can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-Methoxychalcone plays a significant role in biochemical reactions. It regulates adipocyte differentiation through PPARγ activation . It modulates the expression and secretion of various adipokines in adipose tissue that are involved in insulin sensitivity .

Cellular Effects

4-Methoxychalcone has notable effects on various types of cells and cellular processes. It influences cell function by regulating adipocyte differentiation and modulating the expression and secretion of various adipokines in adipose tissue . It also has anti-inflammatory and anti-tumor activities .

Molecular Mechanism

At the molecular level, 4-Methoxychalcone exerts its effects through PPARγ activation . This activation leads to the regulation of adipocyte differentiation and the modulation of various adipokines in adipose tissue .

Temporal Effects in Laboratory Settings

It is known that 4-Methoxychalcone significantly enhances the differentiation of preadipocytes .

Metabolic Pathways

It is known to interact with PPARγ, a key regulator of lipid metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The most common method for synthesizing chalcones, including 4-Methoxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . The general procedure includes:

- Dissolving equimolar quantities of the aryl methyl ketone and aryl aldehyde in ethanol.

- Adding a base, such as sodium hydroxide or potassium hydroxide, to the mixture.

- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Neutralizing the reaction mixture with an acid, such as hydrochloric acid.

- Isolating the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of 4-Methoxychalcone follows similar principles but on a larger scale. The process involves:

- Using large reactors to mix the reactants and base.

- Controlling the reaction temperature and pH to optimize yield and purity.

- Employing continuous filtration and crystallization systems to isolate and purify the product.

- Utilizing advanced analytical techniques, such as high-performance liquid chromatography (HPLC), to ensure product quality.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Methoxychalcon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu entsprechenden Epoxiden oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können das α,β-ungesättigte Carbonylsystem in gesättigte Alkohole umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an die aromatischen Ringe einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte

Oxidation: Epoxide und hydroxylierte Derivate.

Reduktion: Gesättigte Alkohole.

Substitution: Halogenierte, nitrierte und sulfonierte Chalcone.

Vergleich Mit ähnlichen Verbindungen

4-Methoxychalcon wird mit anderen Chalcon-Derivaten verglichen, wie z. B.:

4-Hydroxychalcon: Bekannt für seine antioxidativen und entzündungshemmenden Eigenschaften.

4-Nitrochalcon: Zeigt eine signifikante antimikrobielle Aktivität.

4-Methylchalcon: Untersucht werden seine krebshemmenden und entzündungshemmenden Wirkungen.

Einzigartigkeit

This compound zeichnet sich durch seine spezifische Aktivierung von PPARγ und sein Potenzial zur Steigerung der Cisplatin-induzierten Zytotoxizität in Krebszellen aus . Seine einzigartige Kombination pharmakologischer Aktivitäten macht es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung.

Eigenschaften

IUPAC Name |

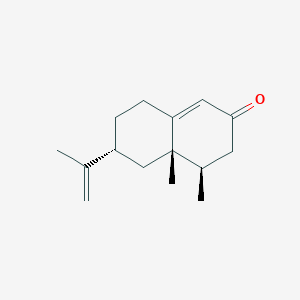

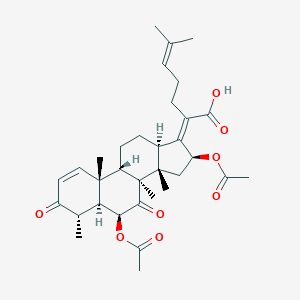

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFXKBJMCRJATM-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313945 | |

| Record name | trans-4-Methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22252-15-9, 959-33-1 | |

| Record name | trans-4-Methoxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22252-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 22252-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-Methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] 4-Methoxychalcone (MPP) exhibits antidiabetic activity through multiple mechanisms. It demonstrates significant alpha-glucosidase enzyme inhibition, effectively lowering postprandial blood glucose levels by slowing down carbohydrate digestion and absorption. Additionally, MPP exhibits antiglycation activity through both oxidative and non-oxidative pathways, preventing the formation of harmful advanced glycation end products (AGEs) which contribute to diabetic complications.

A: [] Yes, molecular docking studies revealed a significant binding affinity of MPP with bovine serum albumin (BSA), particularly at two main binding sites. This interaction suggests a potential role in MPP's transport and distribution within the body.

A: [, ] 4-Methoxychalcone has the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol.

A: [, ] Several spectroscopic techniques are employed to confirm the structure of 4-methoxychalcone. These include:

ANone: The provided research papers primarily focus on the synthesis and biological evaluation of 4-methoxychalcone. While information on its material compatibility and stability under various conditions is limited within these papers, further research may be needed to explore these aspects.

ANone: The provided papers primarily focus on the biological activity of 4-methoxychalcone and don't offer detailed insights into its potential catalytic properties. Further research is required to explore this aspect.

A: [, ] Yes, computational methods have been utilized to study 4-methoxychalcone:

A: [, ] The methoxy group at the 4-position contributes significantly to the activity of chalcones. For instance, in a study on antimalarial activity, 4-methoxychalcone derivatives exhibited potent activity against the chloroquine-resistant strain of Plasmodium falciparum, highlighting the importance of the 4-methoxy group for enhancing efficacy.

A: [, , ] Modifying the chalcone scaffold by introducing various substituents influences its biological activity:

ANone: The provided papers do not delve into the specific stability and formulation aspects of 4-methoxychalcone. Further research is necessary to investigate its stability profile and explore suitable formulation strategies.

ANone: The provided research articles primarily focus on the chemical synthesis and biological evaluation of 4-methoxychalcone. As such, they do not explicitly address SHE (Safety, Health, and Environment) regulations. It is essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information regarding the safe handling, use, and disposal of this compound.

A: [] While the provided papers don't offer a comprehensive PK/PD profile, some information regarding the metabolism of 4-methoxychalcone is available. Research indicates that it undergoes Phase II metabolism, primarily through conjugation reactions such as glucuronidation, sulfation, and glutathione conjugation. These metabolic processes occur in the small intestine and are crucial for facilitating the elimination of the compound from the body.

A: [, ] Researchers have employed various human cancer cell lines to investigate the in vitro anticancer activity of 4-methoxychalcone and its derivatives. These include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.